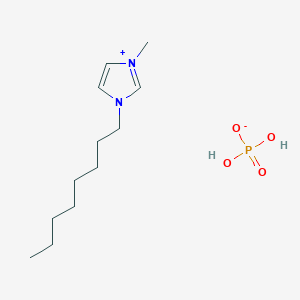
2-Fluoro-4-methyl-6-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methyl-6-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-6-nitrobenzoic acid can be achieved through a multi-step process starting from o-methylphenol. The steps include:
Nitration Reaction: o-Methylphenol undergoes nitration to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The 2-methyl-6-nitrophenol is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination Reaction: The 2-chloro-3-nitrotoluene is fluorinated to form 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be further oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.
Aplicaciones Científicas De Investigación
2-Fluoro-4-methyl-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-methyl-6-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include electron transfer processes and covalent modifications of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-nitrobenzoic acid
- 4-Fluoro-2-nitrobenzoic acid
- 2-Fluoro-3-nitrobenzoic acid
Uniqueness
2-Fluoro-4-methyl-6-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly alter its chemical reactivity and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
2-fluoro-4-methyl-6-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-5(9)7(8(11)12)6(3-4)10(13)14/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLANBCTDNHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)





![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)

![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)

